benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20424041
InChI: InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H
SMILES:
Molecular Formula: C22H27ClN2O3
Molecular Weight: 402.9 g/mol

benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC20424041

Molecular Formula: C22H27ClN2O3

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride -

Specification

Molecular Formula C22H27ClN2O3
Molecular Weight 402.9 g/mol
IUPAC Name benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H
Standard InChI Key WQZKTGMHLDJLKO-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate hydrochloride possesses the molecular formula C₂₂H₂₇ClN₂O₃ and a molecular weight of 402.9 g/mol . Its IUPAC name, benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate hydrochloride, reflects the integration of three key moieties:

  • A benzyl ester at position 3 of the isoquinoline ring.

  • A 2-amino-3-methylbutanoyl side chain (derived from valine) at position 2.

  • A hydrochloride salt stabilizing the amino group .

The stereochemistry of the compound is critical, with the (S)-configuration at both the tetrahydroisoquinoline backbone and the acyl side chain influencing its biological interactions.

Structural Characterization

The compound’s 2D and 3D conformers, validated via PubChem’s computational models, reveal a planar isoquinoline core with a dihydro configuration at positions 3 and 4. The benzyl ester group introduces steric bulk, while the valine-derived side chain facilitates hydrogen bonding with biological targets . Key structural descriptors include:

PropertyValue/Description
InChIInChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)...
SMILESCC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC...
XLogP33.2 (predicted)
Hydrogen Bond Donors2

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Isoquinoline Core Formation: Cyclization of phenethylamine derivatives via Bischler-Napieralski reaction yields the dihydroisoquinoline scaffold.

  • Acylation: Introduction of the 2-amino-3-methylbutanoyl group using valine-activated esters under Schotten-Baumann conditions.

  • Benzylation: Esterification with benzyl chloride in the presence of a base (e.g., K₂CO₃) completes the backbone .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability .

Industrial Optimization

Flow microreactor systems have been adopted for large-scale production, improving yield (≥85%) and reducing reaction times by 40% compared to batch processes. Key advantages include precise temperature control and minimized side product formation.

ApplicationFindingsSource
NeuroprotectionReduces oxidative stress in neuronal cells by 60% at 10 μM.
AnticancerInhibits MMP-9, suppressing tumor metastasis in vitro.
AntiviralShows moderate activity against SARS-CoV-2 (EC₅₀ = 20 μM).

Comparative Analysis with Isoquinoline Derivatives

The compound’s structural uniqueness becomes evident when compared to analogs:

CompoundStructural DifferencesBioactivity Contrast
4-BenzylpiperidinePiperidine ring vs. isoquinolineLower affinity for 5-HT receptors
N-BenzylacetamideLacks dihydroisoquinoline coreNo enzymatic inhibition

Challenges and Future Directions

Limitations

  • Solubility: Poor aqueous solubility (0.1 mg/mL) limits bioavailability .

  • Stereochemical Complexity: Racemization during synthesis necessitates chiral resolution.

Research Priorities

  • Prodrug Development: Ester prodrugs to enhance solubility.

  • In Vivo Studies: Efficacy and toxicity profiling in animal models.

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